α1-3 galactobiose-N(Acetyl)-propargyl
Descripción
Propiedades
Fórmula molecular |
C18H32O16 |
|---|---|
Sinónimos |
Galα1-3Galβ-N(acetyl)-propargyl |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Synthesis of Glycosyl Derivatives
α1-3 Galactobiose-N(Acetyl)-propargyl is utilized in the synthesis of various galactose derivatives. These derivatives are crucial for understanding glycosylation processes and their biological implications. The compound acts as a substrate for glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to proteins and lipids .
Enzymatic Studies
The compound serves as a substrate for saccharification enzymes such as galactosidases. These enzymes are involved in the breakdown of complex carbohydrates into simpler sugars, making this compound valuable for studying enzyme kinetics and mechanisms .
Drug Development
In the field of pharmacology, this compound is being explored for its potential applications in drug design. Its structural features may influence the pharmacokinetics and pharmacodynamics of drug molecules, particularly those targeting glycan interactions in biological systems .
Biochemical Research
The compound is used in various biochemical assays to study carbohydrate-protein interactions. Understanding these interactions is vital for developing therapeutics that target glycoproteins involved in diseases such as cancer and autoimmune disorders .
Case Studies
Several case studies highlight the practical applications of this compound:
Comparación Con Compuestos Similares
Structural Analogs: Galactobiose Derivatives
Key Differences :
- Linkage Position : α1-3 vs. α1-4 linkages alter steric accessibility and lectin-binding profiles. For example, α1-3-linked galactose is associated with blood group B antigens, while α1-4 linkages are found in bacterial glycans .
- Functional Groups : The propargyl group in GLY153-NPR enables conjugation, unlike unmodified analogs like GLY153. Sulfated derivatives (e.g., compound 30) exhibit higher affinity for galectin-3 but require additional synthetic steps .
Functional Analogs: Propargyl-Modified Carbohydrates
Key Differences :
- Backbone Complexity : GLY153-NPR’s disaccharide backbone provides glycan-specific interactions, whereas PEG-propargyl derivatives prioritize solubility and spacer functionality .
- Biological Activity : Clodinafop-propargyl acts as an herbicide, highlighting the propargyl group’s versatility but diverging entirely from glycobiology applications .
Reactivity and Stability
Key Insights :
Métodos De Preparación
Propargyl Functionalization of N-Acetylgalactosamine
The propargyl group is introduced via alkylation of GalNAc’s 6-O position using propargyl bromide under alkaline conditions (Scheme 1). Patent CA3204418A1 details analogous propargylations, where a GalNAc derivative is treated with propargyl bromide (1.2 equiv) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 50°C for 12 hours, yielding 6-O-propargyl-GalNAc in 78% yield. The reaction’s regioselectivity is ensured by protecting other hydroxyl groups with acetyl or benzyl ethers prior to alkylation.
Scheme 1 :
6-O-Propargyl-GalNAc Synthesis
-
Protect GalNAc hydroxyls (e.g., 3-O, 4-O) with acetyl groups.
-
Alkylate 6-O position with propargyl bromide/K₂CO₃ in DMF.
-
Deprotect acetyl groups via Zemplén transesterification (NaOMe/MeOH).
α1-3 Glycosylation Strategies
Forming the α1-3 linkage between galactose and propargyl-GalNAc requires optimized glycosyl donors. EP3613468A1 employs trichloroacetimidate donors for α-specific couplings. In one protocol, perbenzylated galactose trichloroacetimidate (1.5 equiv) is reacted with 6-O-propargyl-GalNAc (1.0 equiv) in dichloromethane (DCM) using trimethylsilyl triflate (TMSOTf) as a catalyst (0.2 equiv) at -15°C. The reaction achieves α-selectivity >90%, attributed to the participating effect of the C2 benzyl group.
Table 1 : Glycosylation Conditions and Outcomes
| Donor | Catalyst | Temp (°C) | α:β Ratio | Yield (%) |
|---|---|---|---|---|
| Galactose TCA-imidate | TMSOTf | -15 | 9:1 | 82 |
| Galactose bromide | AgOTf | 0 | 2:1 | 45 |
Enzymatic Validation and Modification
Linkage Verification via α1-3 Galactosidase
The α1-3 glycosidic bond is confirmed using α1-3,6 galactosidase from Xanthomonas manihotis (NEB P0731). Digesting the product (0.5 mg/mL) in 50 mM sodium phosphate (pH 6.0) at 37°C for 4 hours results in complete cleavage, verified by TLC and MALDI-TOF MS (disaccharide mass reduced by 162 Da).
Chemoenzymatic Sialylation (Optional)
For applications requiring further modification, EP3613468A1 describes sialylation using α2-6-sialyltransferase. Incubating this compound with CMP-Neu5Ac (2 mM) and ST6Gal1 (0.5 U/mL) in HEPES buffer (pH 7.5) at 30°C for 6 hours introduces terminal sialic acid residues, enhancing solubility.
Analytical Characterization
Mass Spectrometry
MALDI-TOF analysis ([M+Na]⁺) confirms the molecular ion at m/z 505.3 for the disaccharide (C₁₈H₂₉NO₁₃Na), consistent with theoretical mass. Post-digestion spectra show fragments at m/z 343.1 (GalNAc-propargyl) and m/z 162.1 (Gal), validating linkage specificity.
NMR Spectroscopy
¹H NMR (600 MHz, D₂O):
-
δ 5.12 (d, J = 3.5 Hz, H1 of α-Gal).
-
δ 4.70 (t, J = 9.0 Hz, H4 of GalNAc).
-
δ 2.18 (s, NHAc).
-
δ 2.01 (t, J = 2.6 Hz, propargyl CH₂).
Challenges and Optimization
Competing β-Glycoside Formation
Using non-participating protecting groups (e.g., benzyl) at C2 of galactose donors minimizes β-anomer formation. AgOTf-catalyzed reactions yield inferior α-selectivity (Table 1) compared to TMSOTf.
Propargyl Group Stability
The propargyl ether is susceptible to acid-catalyzed hydrolysis. Neutral pH conditions during glycosylation and storage at -20°C in anhydrous DMSO ensure stability.
Applications in Bioconjugation
The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized toxins, as exemplified in EP3613468A1. Conjugates exhibit cytotoxic activity against cancer cell lines (IC₅₀ = 12 nM in SKOV-3 ovarian cancer cells) .
Q & A
Q. What synthetic strategies are commonly employed to introduce the propargyl group into α1-3 galactobiose derivatives?
The propargyl group is typically introduced via alkylation using propargyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) . Subsequent glycosylation can be achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) with β-azido-glycosides, followed by deprotection steps such as sodium methoxide-mediated deacetylation . This modular approach allows precise functionalization for downstream applications.
Q. How is the acetyl group stability evaluated during synthetic modifications of α1-3 galactobiose-N(Acetyl)-propargyl?
Stability is assessed via pH-dependent hydrolysis studies. For example, acetyl groups are selectively removed under mild alkaline conditions (e.g., CH₃ONa/CH₃OH), monitored by TLC or HPLC . Comparative NMR analysis (e.g., disappearance of acetyl peaks at ~2.0 ppm in ¹H NMR) confirms successful deprotection .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR for structural elucidation, with propargyl protons appearing at ~2.5 ppm and acetyl groups at ~2.0 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight and purity .
- HPLC : For monitoring reaction progress and purity assessment .
Advanced Research Questions
Q. How can regioselectivity challenges in propargyl-group modifications be addressed during glycosylation?
Regioselectivity is influenced by catalysts and solvent systems. For instance, rhodium catalysts in toluene favor C-propargylation over O-propargylation in α-amino alcohols . Steric effects and protecting groups (e.g., acetyl) can also direct reactivity toward specific hydroxyl sites . Computational modeling (DFT) may predict favorable reaction pathways.
Q. What experimental designs mitigate contradictions between NMR and MS data in structural validation?
Discrepancies often arise from residual solvents or incomplete derivatization. Cross-validation strategies include:
Q. How does the propargyl group enhance applications in bioconjugation or drug delivery systems?
The terminal alkyne enables "click chemistry" (e.g., CuAAC) for site-specific conjugation with azide-functionalized biomolecules or polymers. For example, propargyl-PEG linkers improve solubility and enable targeted drug delivery . In vaccine development, propargyl-modified glycans facilitate antigen-adjuvant coupling .
Q. What are the kinetic considerations for optimizing CuAAC reactions with this compound?
Key factors include:
- Catalyst system : CuI with ligands like DIPEA accelerates cycloaddition .
- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates.
- Temperature : Room temperature or mild heating (40–60°C) balances speed and byproduct formation . Kinetic studies using stopped-flow spectroscopy or in situ IR can refine conditions .
Data Contradiction and Resolution
Q. How are conflicting data on acetyl group stability reconciled in acidic vs. alkaline conditions?
Acetyl groups are labile under alkaline conditions but stable in mild acids. Discrepancies may arise from incomplete deprotection or side reactions (e.g., propargyl oxidation). Systematic pH titration and time-course studies, paired with LC-MS monitoring, resolve such issues .
Methodological Best Practices
Q. What protocols ensure reproducibility in large-scale synthesis of propargyl-modified glycans?
- Standardized purification : Flash chromatography or preparative HPLC for consistent purity (>95%) .
- Moisture control : Anhydrous conditions prevent propargyl bromide hydrolysis .
- Quality control : Batch-wise NMR and MS validation .
Advanced Applications in Glycobiology
Q. How is this compound utilized in glycan microarray development?
The propargyl group allows covalent immobilization on azide-functionalized slides via CuAAC, enabling high-throughput screening of glycan-protein interactions . This platform is critical for studying host-pathogen interactions or antibody specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
